4-(3,4-dimethyl-1H-pyrazol-1-yl)pyridin-2-amine
Description
4-(3,4-Dimethyl-1H-pyrazol-1-yl)pyridin-2-amine (CAS: 2137645-24-8) is a heterocyclic compound featuring a pyridine core substituted with a 3,4-dimethylpyrazole moiety at the 4-position and an amine group at the 2-position. Its molecular formula is C₁₀H₁₂N₄, with a molecular weight of 188.23 g/mol . This compound is primarily utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its dual nitrogen-containing rings, which enhance hydrogen-bonding capabilities and metabolic stability.
Structure
3D Structure
Properties
IUPAC Name |
4-(3,4-dimethylpyrazol-1-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-6-14(13-8(7)2)9-3-4-12-10(11)5-9/h3-6H,1-2H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETCJUICMFXEIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C)C2=CC(=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethyl-1H-pyrazol-1-yl)pyridin-2-amine typically involves the reaction of 3,4-dimethyl-1H-pyrazole with 2-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dimethyl-1H-pyrazol-1-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-(3,4-dimethyl-1H-pyrazol-1-yl)pyridin-2-amine as an anticancer agent. For instance, compounds derived from similar pyrazole scaffolds have shown significant inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. One study reported a derivative exhibiting sub-micromolar antiproliferative activity against a panel of cancer cell lines, indicating the potential for development into selective CDK inhibitors for cancer therapy .
Antioxidant Properties
Research has indicated that derivatives of this compound may possess antioxidant activities. Antioxidants play a vital role in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The structure of the compound allows it to scavenge free radicals effectively .
Catalysis in Organic Reactions
The compound has been explored as a ligand in coordination chemistry, particularly in the formation of cobalt complexes that exhibit redox activity. These complexes are used in catalysis for organic transformations, demonstrating enhanced solubility and catalytic efficiency due to the presence of the pyrazole-pyridine framework .
Organic Electronics
Due to its unique electronic properties, this compound has potential applications in organic electronics. Its ability to form stable complexes with metal ions can be exploited in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices .
Case Studies
Mechanism of Action
The mechanism of action of 4-(3,4-dimethyl-1H-pyrazol-1-yl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, in its antileishmanial activity, the compound has been shown to inhibit the enzyme dihydrofolate reductase, which is crucial for the survival of the parasite . The compound’s binding to the enzyme’s active site disrupts its function, leading to the death of the parasite .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
(i) Pyrazolylpyrimidine Derivatives
- Example : 8,10-Dimethyl-4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyrido[2,3:3,4]pyrazolo[1,5-a]pyrimidine (Compound 9)
- Key Differences :
- Core Structure : Pyrimidine instead of pyridine.
- Substituents: Additional phenyl and methyl groups.
(ii) Pyridinylimidazole Derivatives
- Example: 4-(4-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazol-5-yl)-N-(4-morpholinophenyl)pyridin-2-amine (Compound 18f) Key Differences:
- Core Structure : Imidazole fused to pyridine.
- Substituents: Morpholinophenyl group at the amine position.
(iii) Sulfinyl- and Fluorophenyl-Substituted Analogs
Physicochemical Properties
Notes:
- The target compound’s lower molecular weight and absence of bulky substituents make it more drug-like (Lipinski’s rule compliant) compared to analogs like Compound 83.
- Morpholine-containing analogs (e.g., Compound 18f) exhibit superior solubility due to the polar oxygen atom.
Biological Activity
4-(3,4-dimethyl-1H-pyrazol-1-yl)pyridin-2-amine is a heterocyclic compound that combines pyrazole and pyridine moieties. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is 4-(3,4-dimethylpyrazol-1-yl)pyridin-2-amine, with the molecular formula C10H12N4. The structural features include:
| Property | Details |
|---|---|
| Molecular Weight | 188.23 g/mol |
| CAS Number | 2137645-24-8 |
| Solubility | Soluble in polar aprotic solvents |
Antitumor Activity
Recent studies have shown that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives have been reported to inhibit cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. One study highlighted a related compound with a Ki value of 0.005 µM against CDK2 and sub-micromolar antiproliferative activity across various cancer cell lines (GI50 = 0.127–0.560 μM) . Mechanistic investigations revealed that these compounds can induce apoptosis and cell cycle arrest in cancer cells.
Antibacterial and Antifungal Activities
The pyrazole derivatives have demonstrated promising antibacterial and antifungal activities. In vitro studies indicated that certain derivatives possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
Compounds within this chemical class have been evaluated for their anti-inflammatory properties. Some pyrazole derivatives exhibited selective COX-2 inhibition, suggesting potential for treating inflammatory diseases . For example, one study reported anti-inflammatory activities with IC50 values comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs) .
The biological activities of this compound can be attributed to various mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cell proliferation and inflammation.
- Apoptosis Induction : It promotes programmed cell death in cancer cells through several pathways, including the modulation of retinoblastoma phosphorylation.
- Membrane Disruption : Its lipophilic nature allows it to penetrate microbial membranes effectively, leading to cell lysis.
Case Studies
Several case studies illustrate the biological potential of this compound:
- Cancer Treatment : A study explored the efficacy of a pyrazole derivative in ovarian cancer models, demonstrating significant reductions in tumor growth and enhanced apoptosis .
- Antibacterial Screening : Various pyrazole derivatives were screened against multiple bacterial strains, showing effective inhibition rates that suggest their use as potential antimicrobial agents .
- Inflammation Models : In vivo studies using carrageenan-induced edema models confirmed the anti-inflammatory properties of selected derivatives, indicating their therapeutic potential in treating inflammatory conditions .
Q & A
Q. How to address discrepancies between computational predictions and experimental bioactivity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
